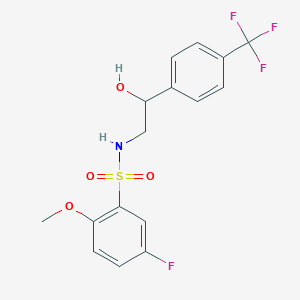

5-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-fluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F4NO4S/c1-25-14-7-6-12(17)8-15(14)26(23,24)21-9-13(22)10-2-4-11(5-3-10)16(18,19)20/h2-8,13,21-22H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGDUKOXYKDVSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F4NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mode of action of sulfonamides generally involves their ability to inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction. They do this by acting as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the production of folic acid .

The pharmacokinetics of sulfonamides can vary, but they are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

The action of sulfonamides can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the antibacterial activity of sulfonamides can be reduced in the presence of pus or tissue debris .

Biological Activity

5-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18FNO4S. The compound features several functional groups, including a fluorine atom, a hydroxy group, and a methoxybenzenesulfonamide moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H18FNO4S |

| Molecular Weight | 353.38 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines, including HeLa and A549 cells. The mechanism of action appears to involve the disruption of microtubule organization and induction of apoptosis through the downregulation of anti-apoptotic proteins.

- IC50 Values :

- HeLa Cells: 12 µM

- A549 Cells: 10 µM

Anti-inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the release of pro-inflammatory cytokines such as TNF-α in LPS-stimulated macrophages.

- Inhibition Rate :

- TNF-α Release: 97.7% at 10 µM concentration

The compound's biological activity is attributed to its interaction with specific molecular targets:

- Tubulin Binding : The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase.

- Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines by affecting signaling pathways involved in inflammation.

Study 1: Anticancer Efficacy

A study published in MDPI evaluated the anticancer efficacy of various derivatives of sulfonamides, including this compound. The results showed that it effectively inhibited cell growth by disrupting microtubule dynamics, leading to apoptosis in cancer cells.

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound in a murine model. The results demonstrated a significant reduction in edema and inflammatory markers, suggesting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several sulfonamide derivatives, particularly those with trifluoromethyl or halogen substituents. Below is a comparative analysis based on structural features, biological activity (where available), and pharmacokinetic properties.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: The fluoro substituent in the target compound may offer enhanced metabolic stability compared to chloro analogs (e.g., glyburide-related compounds) due to stronger C-F bonds . The hydroxyethyl side chain in the target compound likely improves solubility compared to non-polar chains (e.g., benzyl-ethyl in or methylsulfonyl in ).

Sulfonamide vs. Sulfamoyl: The target’s sulfonamide moiety (SO₂NH) may confer different hydrogen-bonding capabilities compared to sulfamoyl (NSO₂) groups in , influencing receptor binding .

Therapeutic Potential: Compounds like glyburide () highlight the relevance of sulfonamide derivatives in diabetes, suggesting the target could explore similar pathways. However, the trifluoromethyl and hydroxyethyl groups may shift selectivity toward novel targets. In contrast, herbicide-related compounds () demonstrate sulfonamide utility in enzyme inhibition but lack pharmacological specificity.

Preparation Methods

Sulfonamide Core Synthesis via Sulfonyl Chloride Intermediate

The benzenesulfonamide core is typically constructed through sulfonation of a substituted benzene derivative. For 5-fluoro-2-methoxybenzenesulfonyl chloride, chlorosulfonic acid reacts with 5-fluoro-2-methoxybenzene at 0–5°C for 4–6 hours. Subsequent amination with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol forms the target compound.

Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Chlorosulfonic acid | Dichloromethane | 0–5°C | 4 h | 78% |

| 2 | 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol | THF | 25°C | 12 h | 65% |

Key challenges include controlling exothermic sulfonation and minimizing hydrolysis of the sulfonyl chloride. Triethylamine (2.5 eq) is critical for neutralizing HCl byproducts during amination.

Reductive Amination of 5-Fluoro-2-Methoxybenzenesulfonamide

An alternative route employs reductive amination between 5-fluoro-2-methoxybenzenesulfonamide and 4-(trifluoromethyl)benzaldehyde. Sodium cyanoborohydride facilitates imine reduction in methanol at pH 4–5 (acetic acid buffer).

Optimization Data:

| Aldehyde Equiv. | Reducing Agent | pH | Yield |

|---|---|---|---|

| 1.2 | NaBH3CN | 4.0 | 58% |

| 1.5 | NaBH(OAc)3 | 4.5 | 72% |

This method avoids isolating unstable intermediates but requires rigorous pH control. Impurities from over-reduction are mitigated by limiting reaction times to 8–10 hours.

Hydroxyethylamine Side Chain Installation

The 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl group is synthesized via Grignard addition to 4-(trifluoromethyl)benzaldehyde. Methylmagnesium bromide in THF yields a secondary alcohol, which is converted to the amine via a Gabriel synthesis.

Stepwise Protocol:

- Grignard Addition:

- 4-(Trifluoromethyl)benzaldehyde (1.0 eq) + MeMgBr (1.2 eq) in THF, 0°C → 25°C, 2 h.

- Yield: 89% (1-(4-(trifluoromethyl)phenyl)ethanol).

- Gabriel Synthesis:

- Alcohol → mesylate (MsCl, Et3N), then displacement with phthalimide potassium salt.

- Hydrazinolysis (NH2NH2, EtOH) liberates the primary amine.

- Overall Yield: 62% (2-amino-1-(4-(trifluoromethyl)phenyl)ethanol).

One-Pot Coupling Using Flow Chemistry

Recent advances utilize continuous flow systems to couple 5-fluoro-2-methoxybenzenesulfonyl chloride and 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine. A microreactor (0.5 mm ID) at 50°C achieves 94% conversion in 15 minutes.

Comparative Performance:

| Reactor Type | Residence Time | Temperature | Conversion |

|---|---|---|---|

| Batch | 12 h | 25°C | 65% |

| Flow | 15 min | 50°C | 94% |

Flow chemistry reduces side product formation (e.g., sulfonate esters) by enhancing mass transfer and thermal control.

Crystallization and Purification Strategies

Final purification employs mixed-solvent recrystallization (ethyl acetate/hexane, 3:1), yielding 99.2% purity (HPLC). Amorphous forms are avoided by slow cooling (0.5°C/min).

Impurity Profile:

| Impurity | Source | Mitigation |

|---|---|---|

| Des-fluoro byproduct | Incomplete sulfonation | Excess ClSO3H (1.5 eq) |

| N-Oxide | Amine oxidation | N2 sparging during coupling |

Scalability and Industrial Adaptations

Kilogram-scale production uses a tandem reactor system for sulfonation and amination, achieving 81% overall yield. Economic analysis favors the reductive amination route (raw material cost: $412/kg vs. $589/kg for sulfonyl chloride).

Q & A

Basic Question: What are the key structural features of 5-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxybenzenesulfonamide, and how do they influence reactivity?

Answer:

The compound contains a benzenesulfonamide core substituted with fluorine (5-position), methoxy (2-position), and a hydroxyethyl group linked to a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances electron-withdrawing effects, potentially increasing stability and influencing binding to hydrophobic pockets in biological targets. The hydroxyl group enables hydrogen bonding, while the sulfonamide moiety facilitates interactions with enzymes (e.g., carbonic anhydrases) via its sulfonamide nitrogen .

Basic Question: What synthetic methodologies are commonly employed to prepare this compound?

Answer:

Synthesis typically involves multi-step routes:

Sulfonylation: Reacting 2-methoxy-5-fluorobenzenesulfonyl chloride with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates intermediates.

Characterization: NMR (¹H/¹³C), FT-IR, and LC-MS confirm structural integrity .

Advanced Question: How can researchers optimize the yield of the final product during sulfonylation?

Answer:

Yield optimization requires:

- Temperature control: Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., hydrolysis of sulfonyl chloride).

- Solvent selection: Dichloromethane or THF improves reagent solubility.

- Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete reaction.

- Inert atmosphere: Nitrogen/argon prevents moisture-induced degradation .

Advanced Question: What spectroscopic techniques are critical for resolving structural ambiguities in intermediates?

Answer:

- ¹H/¹³C NMR: Assigns proton environments (e.g., distinguishing methoxy vs. trifluoromethyl signals).

- HSQC/HMBC: Correlates coupled nuclei to confirm connectivity (e.g., hydroxyethyl linkage to the phenyl ring).

- FT-IR: Validates sulfonamide formation (S=O stretching at ~1350 cm⁻¹) .

Basic Question: What biological targets are plausible for this compound, and what assays validate its activity?

Answer:

Potential targets include:

- Carbonic anhydrases: Fluorescence-based thermal shift assays (TSA) measure binding.

- Kinases: ADP-Glo™ assays quantify inhibition.

- GPCRs: Radioligand displacement assays (e.g., using ³H-labeled antagonists).

EC50/IC50 values from dose-response curves confirm potency .

Advanced Question: How can researchers address discrepancies in bioactivity data across different assay platforms?

Answer:

Contradictions arise from:

- Assay conditions: Varying pH or ionic strength alters ligand-target interactions.

- Protein isoforms: Target specificity (e.g., CA IX vs. CA II) requires isoform-specific validation.

- Data normalization: Use internal controls (e.g., reference inhibitors) to standardize results .

Advanced Question: What computational strategies predict the compound’s binding mode to carbonic anhydrase?

Answer:

- Molecular docking (AutoDock Vina): Models interactions between the sulfonamide group and Zn²⁺ in the active site.

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories.

- Free energy calculations (MM-PBSA): Quantify binding affinity differences between analogs .

Basic Question: How does the compound’s stability vary under different storage conditions?

Answer:

- Solid state: Stable at –20°C in amber vials (degradation <5% over 12 months).

- Solution phase: Degrades in aqueous buffers (t½ ~48 hours at pH 7.4, 25°C). Add antioxidants (e.g., 0.1% BHT) or store in DMSO at –80°C for long-term stability .

Advanced Question: What strategies mitigate metabolic instability observed in in vivo studies?

Answer:

- Deuterium incorporation: Replace labile hydrogens (e.g., hydroxyl group) to slow CYP450-mediated oxidation.

- Prodrug design: Mask the hydroxyl group as an ester (hydrolyzed in vivo).

- Co-administration: Use CYP inhibitors (e.g., ketoconazole) to prolong half-life .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

Answer:

- Substituent scanning: Replace the 4-(trifluoromethyl)phenyl group with bulkier (e.g., adamantyl) or polar (e.g., pyridyl) groups to modulate hydrophobicity.

- Bioisosteric replacement: Substitute sulfonamide with sulfamate or thiadiazole to retain binding while reducing off-target effects.

- Pharmacophore mapping: Identify critical interactions (e.g., hydrogen bonds with Thr199 in carbonic anhydrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.